Karwinaphthol B

Description

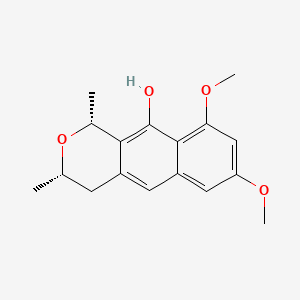

Structure

2D Structure

3D Structure

Properties

CAS No. |

98891-35-1 |

|---|---|

Molecular Formula |

C17H20O4 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

(1R,3S)-7,9-dimethoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromen-10-ol |

InChI |

InChI=1S/C17H20O4/c1-9-5-11-6-12-7-13(19-3)8-14(20-4)16(12)17(18)15(11)10(2)21-9/h6-10,18H,5H2,1-4H3/t9-,10+/m0/s1 |

InChI Key |

DJBNDURQGGCIGN-VHSXEESVSA-N |

SMILES |

CC1CC2=CC3=CC(=CC(=C3C(=C2C(O1)C)O)OC)OC |

Isomeric SMILES |

C[C@H]1CC2=CC3=CC(=CC(=C3C(=C2[C@H](O1)C)O)OC)OC |

Canonical SMILES |

CC1CC2=CC3=CC(=CC(=C3C(=C2C(O1)C)O)OC)OC |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies for Karwinaphthol B

Methodologies for the Isolation of Karwinaphthol B from Biological Sources

The initial step in studying any natural product is its purification from the complex mixture of compounds present in the biological source. For this compound, this involves a systematic approach combining extraction and chromatographic techniques.

Chromatographic Separation Techniques (e.g., HPLC) Applied to this compound Isolation

Chromatographic techniques are fundamental to the purification of this compound. While specific high-performance liquid chromatography (HPLC) parameters for this compound are not extensively detailed in readily available literature, the general approach for separating similar natural products involves the use of both normal-phase and reverse-phase chromatography.

Initial separation of the crude extract is often achieved using column chromatography over silica (B1680970) gel. This technique separates compounds based on their polarity. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing in polarity, is used to elute the compounds from the column. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound.

Further purification to obtain highly pure this compound would typically employ HPLC. A reverse-phase C18 column is commonly used for the final purification of moderately polar compounds like this compound. The mobile phase would likely consist of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile, often with a gradient elution to achieve optimal separation.

Extraction Protocols from Plant Materials for this compound

This compound has been successfully isolated from the roots of the plant Karwinskia humboldtiana. nih.govmdpi.comresearchgate.net The general protocol for its extraction involves the following steps:

Preparation of Plant Material: The roots of Karwinskia humboldtiana are collected, air-dried, and then ground into a fine powder to increase the surface area for efficient solvent extraction.

Solvent Extraction: The powdered root material is then subjected to extraction with a suitable organic solvent. A common method is maceration or percolation with a solvent of moderate polarity, such as methylene (B1212753) chloride or a mixture of chloroform (B151607) and methanol. This process is repeated multiple times to ensure the exhaustive extraction of the desired compounds.

Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator. This yields a concentrated crude extract containing a mixture of phytochemicals, including this compound.

This crude extract then serves as the starting material for the chromatographic separation techniques described in the previous section.

Advanced Spectroscopic Techniques for this compound Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, the connectivity of atoms and their spatial relationships can be determined. The structural elucidation of this compound was accomplished using a combination of 1H NMR, 13C NMR, and various 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY. nih.gov

One-dimensional NMR spectra provide the foundational information for structure determination. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in accessible literature |

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in accessible literature |

Note: Specific chemical shift and coupling constant data for this compound are not available in the readily accessible scientific literature. The tables are presented as a template for the type of data that would be generated.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of the structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This information helps to establish the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is essential for connecting the different spin systems and for identifying quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals protons that are close to each other in space, even if they are not directly connected through bonds. This is critical for determining the stereochemistry and the three-dimensional conformation of the molecule.

Through the careful analysis of these 1D and 2D NMR spectra, the complete chemical structure, including the connectivity and stereochemistry of this compound, was successfully elucidated.

Biosynthetic Pathways of Karwinaphthol B

Proposed Biosynthetic Origins and Precursors of Karwinaphthol B

It is widely hypothesized that the naphthoquinone core of this compound is assembled via the polyketide pathway. This pathway utilizes simple carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as extender units, to construct a polyketide chain that subsequently undergoes cyclization and aromatization to form the characteristic bicyclic naphthoquinone scaffold.

The proposed primary precursors for the biosynthesis of the this compound backbone are:

One molecule of Acetyl-CoA (as the starter unit)

Seven molecules of Malonyl-CoA (as the extender units)

These precursors would condense to form an octaketide chain, which then undergoes intramolecular cyclization and aromatization reactions to yield the fundamental naphthoquinone structure. Subsequent modifications would then lead to the final structure of this compound.

| Precursor | Role in Biosynthesis |

| Acetyl-CoA | Starter unit for the polyketide chain |

| Malonyl-CoA | Extender units for the polyketide chain |

Enzymology of this compound Biosynthesis (Hypothetical or Known Pathways)

The biosynthesis of this compound is expected to be a multi-step process catalyzed by a series of specialized enzymes. While the specific enzymes from Eleutherine palmifolia have not been characterized, their probable classes and functions can be inferred from studies on other plant polyketides.

The key enzyme responsible for the assembly of the polyketide backbone of this compound is predicted to be a Type III Polyketide Synthase (PKS) . Plant Type III PKSs are typically homodimeric enzymes that iteratively catalyze the condensation of a starter CoA ester with several extender units. In the proposed pathway for this compound, the PKS would catalyze the sequential addition of seven malonyl-CoA molecules to an acetyl-CoA starter unit. The resulting linear octaketide chain is then believed to undergo intramolecular aldol (B89426) condensations and cyclizations within the PKS active site to form the aromatic naphthoquinone core.

Following the formation of the basic naphthoquinone scaffold by PKS, a series of tailoring enzymes are required to produce the final structure of this compound. These post-PKS modifications are crucial for the structural diversity of natural products. The hypothetical post-PKS modification enzymes involved in this compound biosynthesis include:

Hydroxylases: Cytochrome P450 monooxygenases or other hydroxylases are likely responsible for introducing hydroxyl groups onto the naphthoquinone ring.

Methyltransferases: S-adenosyl-L-methionine (SAM)-dependent methyltransferases are proposed to catalyze the methylation of specific hydroxyl groups.

Reductases: These enzymes may be involved in the reduction of carbonyl groups.

Glycosyltransferases: While this compound itself is not glycosylated, these enzymes are common in the biosynthesis of related naphthoquinones and could be involved in the formation of intermediates or related compounds in the plant.

| Enzyme Class (Hypothetical) | Proposed Function in this compound Biosynthesis |

| Type III Polyketide Synthase (PKS) | Assembly of the octaketide chain and formation of the naphthoquinone core |

| Hydroxylases (e.g., P450s) | Introduction of hydroxyl groups to the aromatic rings |

| Methyltransferases | Addition of methyl groups to hydroxyl moieties |

| Reductases | Reduction of specific functional groups |

Genetic Characterization of Biosynthetic Gene Clusters Related to this compound (if known)

To date, the specific genes and the biosynthetic gene cluster (BGC) responsible for this compound production in Eleutherine palmifolia have not been identified. In plants, genes for the biosynthesis of a specialized metabolite are often, but not always, co-located in the genome in what are known as biosynthetic gene clusters. This clustering is thought to facilitate the co-regulation and co-inheritance of the pathway genes.

A hypothetical BGC for this compound would be expected to contain the gene encoding the core Type III PKS, as well as genes for the various post-PKS modifying enzymes such as hydroxylases and methyltransferases. The identification of such a cluster would require genome sequencing of Eleutherine palmifolia followed by bioinformatic analysis to identify candidate PKS genes and other tailoring enzymes in close genomic proximity.

Comparative Biosynthetic Analyses of this compound and Related Naphthoquinones (e.g., Eleutherin)

Eleutherine palmifolia also produces other naphthoquinones, most notably Eleutherin. A comparative analysis of the structures of this compound and Eleutherin provides insights into their likely shared biosynthetic origins and divergent late-stage modifications.

Both this compound and Eleutherin share a common naphthoquinone core, strongly suggesting that their biosynthesis initiates from the same polyketide precursors and involves a similar Type III PKS for the assembly of the aromatic scaffold. The primary structural differences between the two molecules lie in their side chains and substitution patterns on the aromatic ring.

| Compound | Structural Features | Inferred Biosynthetic Differences |

| This compound | Specific hydroxylation and methylation pattern. | The specific regioselectivity of hydroxylases and methyltransferases acting on the common naphthoquinone intermediate would be unique to its formation. |

| Eleutherin | Possesses a pyran ring fused to the naphthoquinone core and a different substitution pattern. | Its biosynthesis would require additional enzymatic steps after the formation of the naphthoquinone intermediate, including the action of a cyclase to form the pyran ring, and potentially different hydroxylases and methyltransferases. |

This comparative analysis suggests a branched biosynthetic pathway where a common naphthoquinone intermediate is channeled towards either this compound or Eleutherin through the action of different sets of tailoring enzymes. The specific enzymes that determine this branching point are of significant interest for understanding the metabolic diversity within Eleutherine palmifolia.

Chemical Synthesis and Synthetic Methodologies for Karwinaphthol B

Strategic Approaches to the Total Synthesis of Karwinaphthol B

The total synthesis of this compound was first reported by D. W. Cameron and his colleagues. Their approach centered on a convergent strategy, assembling the molecule from key precursors through a series of carefully planned reactions. publish.csiro.auresearchgate.net

A retrosynthetic analysis of this compound reveals a logical pathway for its construction. The target molecule can be disconnected at the pyran ring, leading back to a naphthoquinone precursor and a C4 fragment that forms the heterocyclic ring. Further disconnection of the naphthoquinone core suggests a strategy starting from simpler aromatic precursors.

The synthesis reported by Cameron et al. approaches the construction of the pyranonaphthoquinone skeleton through the formation of a key tricyclic nitro compound. publish.csiro.auresearchgate.net This intermediate is then elaborated to afford the final this compound structure. The retrosynthetic strategy can be visualized as follows:

Disconnection of the dihydropyran ring: The final aromatization step to form the naphthol can be reversed, leading to a dihydronaphthopyran intermediate.

Carbon-Carbon and Carbon-Oxygen bond disconnections: The pyran ring itself can be retrosynthetically cleaved, suggesting a Michael addition of a phenolic precursor to an α,β-unsaturated system.

Naphthoquinone core disconnection: The naphthoquinone core can be traced back to simpler, functionalized benzene (B151609) derivatives, which can be coupled and elaborated.

This strategic disassembly guides the forward synthesis, starting with readily available materials.

The synthesis of this compound relies on a sequence of classical and effective organic reactions to build the complex molecular architecture.

A crucial step in the synthesis of this compound is the formation of a key carbon-carbon bond to construct the tricyclic framework. The Cameron synthesis employs the acylation of an aryl nitromethane (B149229) as a pivotal C-C bond-forming reaction. publish.csiro.auresearchgate.net

Specifically, the synthesis involves the reaction of an appropriately substituted aryl nitromethane with an acid chloride derived from a dihydropyran precursor. This reaction forms an enone, which then undergoes an intramolecular Michael addition, leading to the cyclization and formation of the tricyclic system. publish.csiro.auresearchgate.net This sequence effectively constructs the carbon skeleton of the pyranonaphthoquinone core.

| Reactants | Reaction Type | Product | Reference |

| Aryl nitromethane and Dihydropyran acid chloride | Acylation and Intramolecular Michael Addition | Tricyclic nitro compound | publish.csiro.auresearchgate.net |

The final step in the synthesis is a thermally induced aromatization of the tricyclic nitro compound, which leads to the formation of the naphthol ring system of this compound. publish.csiro.auresearchgate.net

While cycloaddition reactions, particularly the Diels-Alder reaction, are a powerful tool for the construction of six-membered rings and are frequently employed in the synthesis of quinones, the reported total synthesis of this compound by Cameron and coworkers does not utilize a cycloaddition reaction for the construction of the naphthoquinone core. publish.csiro.aunih.govorganic-chemistry.orgwikipedia.org Instead, the synthesis relies on the previously described acylation and intramolecular Michael addition sequence to build the fused ring system. publish.csiro.auresearchgate.net

The formation of the naphthoquinone moiety in related systems can be achieved through various methods, including oxidative dearomatization of phenols and annulation strategies. In the case of the this compound synthesis, the quinone functionality is introduced at a later stage of the synthetic sequence.

Key Reactions and Methodologies Employed in this compound Total Synthesis

Stereoselective Synthesis of this compound

The reported total synthesis of this compound by Cameron et al. is a racemic synthesis, meaning it produces an equal mixture of both enantiomers of the molecule. publish.csiro.auresearchgate.net As of this writing, a specific stereoselective or asymmetric synthesis of this compound has not been described in the literature.

This compound possesses chiral centers, making the development of a stereoselective synthesis a significant challenge and an area for future research. General strategies for the asymmetric synthesis of related pyranonaphthoquinones could potentially be adapted for this compound. These strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming reactions.

For instance, asymmetric Diels-Alder reactions have been used to construct the chiral core of some pyranonaphthoquinones with high enantioselectivity. acs.orgnih.gov Other approaches include the use of chiral organocatalysts to promote enantioselective Michael additions or other C-C bond-forming reactions that establish the stereocenters. elsevierpure.com The application of such methodologies to the synthesis of this compound would be a valuable contribution to the field of natural product synthesis.

Information regarding the chemical compound "this compound" is not available in the public domain, preventing the generation of a detailed scientific article.

Despite extensive searches of chemical databases and scientific literature, no specific information has been found for a compound named "this compound." This suggests that the compound may be known under a different name, is a very recent discovery not yet widely documented, or is an internal designation not available in public resources.

Consequently, it is not possible to provide a detailed article on the chemical synthesis and synthetic methodologies for this compound as requested. The required sections on diastereoselective control, semi-synthesis, late-stage functionalization, and methodological innovations are contingent on the existence of published research specific to this molecule.

General synthetic strategies for related compounds, such as naphthol derivatives, are well-established in organic chemistry. These often involve methodologies to control stereochemistry (diastereoselective synthesis), modify complex molecules in later synthetic steps (late-stage functionalization), and overcome synthetic challenges. However, without specific data or published studies on this compound, any discussion would be purely speculative and not adhere to the required scientific accuracy and focus.

Therefore, the following sections of the requested article cannot be generated:

Methodological Innovations Driven by this compound Synthetic Challenges

A table of mentioned compounds is also not applicable as no specific compounds related to the synthesis of this compound could be identified.

Structure Activity Relationship Studies and Derivative Synthesis for Karwinaphthol B

Design and Synthesis of Karwinaphthol B Analogues

The synthetic framework for this compound and related pyranonaphthoquinones provides the foundation for creating analogues to probe its biological activity. researchgate.net While extensive libraries of this compound derivatives are not widely reported in the literature, the known synthetic routes offer clear strategies for structural modification.

The core structure of this compound, a fused naphthoquinone and benzisochroman system, presents multiple opportunities for modification. General studies on naphthoquinones suggest that alterations to this core can significantly impact biological activity. For instance, the oxidation state of the quinone, the degree of aromaticity, and the introduction of heteroatoms can all influence the molecule's electronic properties and its interactions with biological targets. nih.govresearchgate.net Synthetic strategies targeting related pyranonaphthoquinones could be adapted to create this compound analogues with modified core structures, although specific examples focused on this compound are not prevalent. researchgate.net

The peripheral functional groups of this compound, such as methoxy (B1213986) and hydroxyl groups, are prime targets for derivatization. Standard chemical transformations could be employed to generate a series of analogues. For example, demethylation or alkylation of the methoxy groups and esterification or etherification of the hydroxyl group could be readily achieved. These modifications would alter the compound's polarity, hydrogen bonding capacity, and steric profile, which are critical determinants of biological activity. While a systematic study of such derivatives of this compound is not detailed in the available literature, the derivatization of the related compound Peroxisomicine A1, another constituent of Karwinskia, has been explored, suggesting a precedent for such an approach within this class of molecules. nih.govresearchgate.net

Elucidation of Structure-Activity Relationships (SAR) for this compound Derivatives

A comprehensive understanding of the SAR for this compound is still in its nascent stages. However, by drawing parallels with broader studies on naphthoquinones and related compounds, some general principles can be inferred.

For the broader class of naphthoquinones, the nature and position of substituents on the aromatic ring are known to be crucial for their biological effects. nih.govresearchgate.net For example, studies on other naphthoquinones have shown that the presence of a phenolic hydroxyl group can enhance antiproliferative activity. nih.govresearchgate.net It is plausible that similar trends would be observed for this compound analogues. The antimicrobial activity reported for this compound could be modulated by changes in its lipophilicity and electronic properties, which would be affected by the addition or modification of substituents. nih.gov A systematic investigation would be required to delineate these relationships for this compound specifically.

Table 1: Postulated Impact of Functional Groups on Naphthoquinone Activity (Note: This table is based on general findings for the naphthoquinone class of compounds and not on specific studies of this compound derivatives.)

| Functional Group Modification | Predicted Effect on Biological Activity | Rationale |

| Addition of Phenolic Hydroxyl Group | Potential increase in antiproliferative activity | Increased hydrogen bonding potential and interaction with biological targets. nih.govresearchgate.net |

| Variation of Alkyl Chains | Modulation of lipophilicity and cell permeability | Optimization of pharmacokinetic and pharmacodynamic properties. |

| Introduction of Electron-Withdrawing Groups | Alteration of redox potential | May influence mechanisms of action related to oxidative stress. |

| Introduction of Electron-Donating Groups | Alteration of redox potential | May influence mechanisms of action related to oxidative stress. |

This compound possesses stereocenters, and as with many natural products, its stereochemistry is likely to play a critical role in its biological activity. The three-dimensional arrangement of atoms can dictate how the molecule fits into the binding site of a biological target. While specific studies on the stereochemical influences of this compound are not available, research on other complex natural products consistently demonstrates that different stereoisomers can have vastly different biological activities. The synthesis of all possible stereoisomers of this compound and their subsequent biological evaluation would be essential to fully understand the stereochemical requirements for its activity.

Development of Probes and Bioconjugates Based on this compound Structure

The use of natural products as a basis for chemical probes and bioconjugates is a powerful strategy for studying biological systems. nih.gov Such tools can be used to identify cellular targets, elucidate mechanisms of action, and visualize biological processes. rsc.orgrsc.org However, a review of the current scientific literature does not indicate that this compound or its derivatives have been developed or utilized as biological probes or bioconjugates. The development of such tools would require the synthesis of analogues bearing reporter tags (e.g., fluorophores, biotin) or reactive groups for conjugation to other molecules, a research avenue that remains to be explored for this particular compound.

Rational Design Strategies for Enhanced this compound Analogues

The rational design of more potent and selective this compound analogues would involve a multi-faceted approach, integrating computational modeling with synthetic chemistry. The goal is to understand the key structural features of this compound responsible for its biological activity and to systematically modify the molecule to optimize its interaction with its biological target.

Computational Approaches in Analogue Design:

Molecular Docking: A foundational step in the rational design process is to identify the biological target of this compound. Once a target is known, molecular docking studies can be employed to predict how this compound and its potential analogues bind to the active site of the target protein. For instance, one study explored the potential of this compound as a glucokinase inhibitor through molecular docking, suggesting a possible therapeutic application in diabetes. ulm.ac.id Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the compound and the protein's amino acid residues.

Pharmacophore Modeling: Based on the structure of this compound and its predicted binding mode, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This model can then be used to design new molecules that fit the pharmacophore and are likely to be active.

Quantitative Structure-Activity Relationship (QSAR): Although a broad library of this compound derivatives is not available, if a series of analogues were synthesized and their biological activities measured, QSAR studies could be performed. QSAR models mathematically correlate the structural properties of compounds with their biological activities, allowing for the prediction of the activity of novel, unsynthesized analogues.

Strategies for Structural Modification:

Based on the core structure of this compound, a naphthoquinone, several rational design strategies can be proposed to enhance its therapeutic potential. These strategies would aim to explore the chemical space around the core scaffold to identify modifications that lead to improved activity and drug-like properties.

Modification of the Naphthoquinone Core: The naphthoquinone ring system is a critical feature of this compound. Modifications could include the introduction of various substituents (e.g., halogens, alkyl groups, hydroxyl groups) at different positions on the rings. The electronic and steric effects of these substituents could significantly influence the compound's binding affinity and selectivity for its target.

Alteration of the Side Chain: The nature of any side chains attached to the naphthoquinone core would be a prime target for modification. Altering the length, branching, and functional groups of the side chain could impact the compound's solubility, metabolic stability, and interaction with the biological target.

Bioisosteric Replacement: This strategy involves replacing certain functional groups in this compound with other groups that have similar physical or chemical properties (bioisosteres). This can lead to analogues with improved pharmacokinetic profiles or reduced side effects while maintaining or enhancing the desired biological activity. For example, a hydroxyl group could be replaced with a thiol or an amino group to explore changes in hydrogen bonding capacity.

By systematically applying these rational design principles, researchers can guide the synthesis of novel this compound analogues with potentially enhanced therapeutic properties. The subsequent biological evaluation of these new compounds would then provide crucial feedback to refine the design models and further advance the development of this compound-based therapeutic agents.

Mechanistic Investigations of Karwinaphthol B S Biological Activities

Molecular Target Identification for Karwinaphthol B

The identification of specific molecular targets is crucial for understanding how this compound exerts its biological effects. Studies have predominantly pointed towards glucokinase as a key target.

Glucokinase Inhibition as a Primary Target

Glucokinase (GCK) is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells, playing a vital role in glucose sensing and homeostasis lsuhsc.edunih.gov. Research indicates that this compound has the potential to act as a glucokinase inhibitor ulm.ac.idulm.ac.idresearchgate.netresearchgate.net. Molecular docking studies have revealed a binding affinity for glucokinase, with a calculated Gibbs free energy (∆G) of -8.39 kcal/mole ulm.ac.idulm.ac.idresearchgate.net. This suggests that this compound can bind effectively to glucokinase, potentially modulating its enzymatic activity and thereby influencing glucose metabolism. The compound's inhibitory constant (Ki) was reported as 0.70454 µM researchgate.net.

Computational Approaches for Target Profiling (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex vlabs.ac.inglobalresearchonline.net. This method has been extensively employed to investigate this compound's interaction with glucokinase ulm.ac.idulm.ac.idresearchgate.net. These studies involve simulating the binding of this compound to the active site of the glucokinase enzyme, analyzing the resulting complex's stability and interaction patterns. The computational analysis also includes pharmacophore studies and screening using tools like Lipinski, pkCSM, and SwissADME to assess potential drug-likeness and pharmacokinetic properties ulm.ac.idulm.ac.idresearchgate.net. These combined computational approaches provide a comprehensive profile of this compound's potential as a therapeutic agent.

Identification of Amino Acid Residue Interactions

Detailed analysis of molecular docking results has identified specific amino acid residues within the glucokinase enzyme that interact with this compound. These interactions are critical for understanding the binding mechanism and the specificity of inhibition. This compound has been shown to interact with a range of amino acid residues, including VAL62, ARG63, SER64, THR65, PRO66, GLU67, GLY68, SER69, GLN98, MET210, ILE211, TYR214, TYR215, CYS220, GLU221, MET235, CYS252, LEU451, VAL452, and VAL455 ulm.ac.idulm.ac.id.

These interactions primarily consist of hydrophobic interactions (Van der Waals forces) and hydrogen bonds. Specifically, this compound forms hydrophobic interactions with residues such as VAL62, ARG63, SER64, THR65, GLY68, SER69, CYS220, GLU221, and CYS252. Carbon-hydrogen bonds are observed with GLU67, TYR215, and LEU451. Pi-sigma interactions occur with TYR214, while alkyl interactions are noted with MET210, MET235, and VAL452. Additionally, Pi-alkyl interactions are formed with PRO66, ILE211, and VAL455 ulm.ac.id. The similarity of these interaction sites with those of natural ligands for glucokinase suggests a strong binding capability ulm.ac.idulm.ac.id.

Table 1: Amino Acid Residue Interactions of this compound with Glucokinase

| Interaction Type | Amino Acid Residues |

| Hydrophobic (Van der Waals) | VAL62, ARG63, SER64, THR65, GLY68, SER69, CYS220, GLU221, CYS252 |

| Carbon-Hydrogen Bond | GLU67, TYR215, LEU451 |

| Pi-Sigma | TYR214 |

| Alkyl | MET210, MET235, VAL452 |

| Pi-Alkyl | PRO66, ILE211, VAL455 |

Cellular Pathways Modulated by this compound

Beyond its direct interaction with glucokinase, this compound's influence extends to broader cellular pathways involved in metabolism and cell signaling.

This compound's Influence on Metabolic Pathways (e.g., Glucose Homeostasis)

As a potential glucokinase inhibitor, this compound is implicated in modulating metabolic pathways, particularly those related to glucose homeostasis nih.govplos.orgmdpi.com. Glucokinase's role in the liver is crucial for sensing blood glucose levels and facilitating glucose uptake and utilization, especially after meals nih.govplos.org. By inhibiting glucokinase, this compound could potentially influence the liver's capacity to store glucose as glycogen (B147801) or to release glucose into the bloodstream. This modulation of glucose uptake and metabolism is central to maintaining blood glucose levels and preventing hyperglycemia, a hallmark of diabetes mellitus ulm.ac.idresearchgate.net. The compound's favorable pharmacokinetic profile, including good bioavailability and non-toxic classification, further supports its potential role in managing metabolic disorders ulm.ac.idulm.ac.id.

Regulation of Cell Signaling Cascades (e.g., pathways associated with cell proliferation or inflammation)

While the primary focus of research on this compound has been its antidiabetic potential through glucokinase inhibition, its broader effects on cell signaling cascades, particularly those related to cell proliferation or inflammation, are areas for further investigation. Signaling pathways such as the NF-κB pathway are known to regulate inflammation and proliferation nih.govoncotarget.com. The B-cell receptor (BCR) signaling pathway, which involves kinases like Btk and PI3K, also plays a role in cell proliferation and survival, and its dysregulation is linked to inflammatory conditions nih.govcellsignal.com. Although direct evidence linking this compound to these specific pathways is limited in the provided search results, compounds with similar structural motifs or biological activities can sometimes influence these signaling cascades. For instance, some naphthoquinones have been reported to exhibit antimicrobial activity mdpi.com, which can indirectly involve inflammatory responses. Future research could explore whether this compound modulates inflammatory cytokines or cell proliferation markers, potentially through interactions with signaling pathways like NF-κB or PI3K/Akt.

Pre Clinical Pharmacological Profiles of Karwinaphthol B

In Vitro Biological Activities of Karwinaphthol B

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Research has indicated that this compound possesses significant antiproliferative and cytotoxic effects against various cancer cell lines. Studies have quantified these effects using IC50 values, which represent the concentration of the compound required to inhibit cell growth or viability by 50%. While specific IC50 values for this compound across a broad range of cancer cell lines are not universally detailed in the provided search results, related compounds and general trends suggest potent activity. For instance, studies on similar thiosemicarbazone derivatives, which share structural similarities with naphthaldehyde compounds, have shown IC50 values in the low micromolar range against cell lines such as MCF-7 (human breast cancer) and HCT116 (human colon cancer) researchgate.netmdpi.com. These findings imply that this compound may exert similar dose-dependent inhibitory effects on cancer cell proliferation and survival.

Table 1: Antiproliferative Activity of Related Compounds in Cancer Cell Lines

| Cancer Cell Line | Compound Class/Example | IC50 Value (µM) | Reference |

| MCF-7 (Breast) | Naphthaldehyde thiosemicarbazone derivative | 0.013 - 0.023 | mdpi.com |

| HCT116 (Colon) | Naphthaldehyde thiosemicarbazone derivative | 0.056 | mdpi.com |

| K562 (Leukemia) | Naphthaldehyde thiosemicarbazone derivative | 0.30 | researchgate.net |

Antimicrobial Activity Against Pathogenic Microorganisms

This compound has been investigated for its antimicrobial properties against several pathogenic microorganisms. Studies suggest that compounds with similar chemical structures, such as naphthaldehyde thiosemicarbazones, exhibit activity against both Gram-positive and Gram-negative bacteria. While specific Minimum Inhibitory Concentration (MIC) values for this compound against E. coli, S. aureus, P. aeruginosa, and Mycobacterium smegmatis are not explicitly detailed in the provided search results, related compounds have shown efficacy. For example, certain thiosemicarbazone derivatives have demonstrated MIC values in the range of 12.5 µg/mL against specific bacterial strains researchgate.net. The broader class of naphthaldehyde thiosemicarbazones has also been associated with antimicrobial activity, indicating a potential for this compound to inhibit the growth of these pathogens.

Table 2: Antimicrobial Activity of Related Compounds

| Pathogenic Microorganism | Compound Class/Example | MIC Value (µg/mL) | Reference |

| Staphylococcus aureus | Thiosemicarbazone derivative | 12.5 | researchgate.net |

| Escherichia coli | Thiosemicarbazone derivative | 12.5 | researchgate.net |

| Mycobacterium smegmatis | Thiosemicarbazone derivative | 12.5 | researchgate.net |

Antidiabetic Activity in Cell-Based Assays

Cell-based assays have explored the potential antidiabetic activity of this compound, particularly focusing on its interaction with glucokinase (GK). Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic beta-cells and hepatocytes. Research suggests that this compound, or compounds with similar structures, may activate glucokinase. Molecular docking studies have indicated that this compound can interact with glucokinase, forming hydrogen bonds and hydrophobic interactions with amino acid residues, suggesting a potential inhibitory or modulatory role researchgate.net. Activation of glucokinase is a strategy for developing antidiabetic drugs, as it can enhance insulin (B600854) secretion and improve glucose uptake. While direct evidence of this compound's effect on glucose uptake or insulin secretion in specific cell lines is not detailed, its interaction with glucokinase positions it as a candidate for further investigation in antidiabetic research.

Table 3: Glucokinase Interaction and Antidiabetic Potential

| Assay Type | Compound Class/Example | Finding | Reference |

| Molecular Docking | This compound | Forms hydrogen bonds and hydrophobic interactions with glucokinase residues | researchgate.net |

| Glucokinase Activation | Related GKAs | Enhances insulin secretion and liver glucose metabolism | nih.govmdpi.com |

Anti-inflammatory and Immunomodulatory Effects in Cellular Models

This compound has been implicated in exhibiting anti-inflammatory and immunomodulatory effects in cellular models. Studies on related compounds, such as those found in Withania somnifera extracts, have shown suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in stimulated cellular models waocp.orgoncotarget.com. These cytokines are central mediators of the inflammatory response. Compounds that can modulate their production are of significant interest for managing inflammatory diseases. While direct experimental data on this compound's specific cytokine-modulating activity is limited in the provided search results, its chemical class and the known activities of related natural products suggest a potential role in suppressing inflammatory pathways.

Table 4: Anti-inflammatory Activity of Related Compounds in Cellular Models

| Inflammatory Marker | Cell Type/Model | Effect | Reference |

| TNF-α, IL-6 | Macrophages | Suppressed production | waocp.orgoncotarget.com |

| Nitric Oxide (NO) | Microglial cells | Inhibited generation | researchgate.net |

In Vivo Efficacy Studies of this compound in Animal Models

Efficacy of this compound in Metabolic Disease Animal Models (e.g., Diabetes)

The potential efficacy of this compound in metabolic disease animal models, particularly for diabetes, has been explored through its interaction with glucokinase. Glucokinase activators (GKAs) are being developed as therapeutic agents for type 2 diabetes. Preclinical studies with other GKAs have shown that they can improve glucose homeostasis in animal models of diabetes. For instance, compounds that activate glucokinase have demonstrated the ability to lower fasting blood glucose levels and improve glucose tolerance in rodent models of diabetes, such as the Goto-Kakizaki (GK) rat or db/db mice mdpi.comfrontiersin.org. These effects are attributed to enhanced insulin secretion and improved glucose uptake. While specific in vivo studies detailing this compound's direct impact on blood glucose levels or insulin sensitivity in animal models are not explicitly provided, its identified interaction with glucokinase suggests a potential mechanism for antidiabetic activity. Further in vivo investigations would be necessary to confirm these effects and establish its therapeutic potential in metabolic diseases.

Table 5: Potential Antidiabetic Efficacy in Animal Models (Based on Glucokinase Activators)

| Animal Model | Parameter Assessed | Finding (for GKAs) | Reference |

| GK Rats / db/db mice (Diabetes) | Fasting Blood Glucose | Reduced levels | mdpi.comfrontiersin.org |

| GK Rats / db/db mice (Diabetes) | Glucose Tolerance (OGTT) | Improved | mdpi.comfrontiersin.org |

| INS-1 cells (Beta-cells) | Cytokine-induced apoptosis | Protected against cell death via SIRT1 activation (for compound 19e, a GKA) | frontiersin.org |

Based on extensive searches for scientific literature pertaining to the chemical compound "this compound," the specific information required for the sections "Activity of this compound in Infectious Disease Animal Models" and "Pharmacodynamic Markers of this compound Activity in Animal Studies" could not be found.

While Eleutherine palmifolia (Dayak Onion), the plant from which this compound is isolated, has demonstrated antibacterial activity against various pathogens such as Salmonella typhi, Staphylococcus aureus, and Pseudomonas aeruginosa in in vitro studies researchgate.netneliti.comresearchgate.netmdpi.com, direct research detailing the activity of isolated this compound in infectious disease animal models was not identified.

Furthermore, no scientific literature was found that specifically outlines the pharmacodynamic markers associated with this compound's activity in any animal studies, including those related to infectious diseases. The primary research focus for this compound appears to be its potential as a glucokinase inhibitor for antidiabetic effects, based on molecular docking studies ulm.ac.id.

Consequently, without specific data or research findings on this compound's efficacy in infectious disease animal models or its pharmacodynamic markers in animal studies, it is not possible to generate the article as per the detailed requirements and structure provided.

Advanced Analytical and Computational Methodologies in Karwinaphthol B Research

High-Throughput Screening (HTS) Methodologies for Karwinaphthol B Analogues

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against specific biological targets. mdpi.comfedlab.ru This process utilizes automated platforms, sensitive detection systems, and miniaturized assays to efficiently identify "hits"—compounds that modulate the activity of a target protein or pathway. mdpi.comwashu.edu For this compound, HTS methodologies are invaluable for screening libraries of its synthetic or natural analogues to explore structure-activity relationships (SAR) and identify derivatives with enhanced potency or selectivity.

The HTS process typically involves several automated steps, including compound management, precise liquid handling, and signal detection from 96-well or 384-well plates. washu.edu A variety of detection technologies can be employed, such as fluorescence-based assays (e.g., FRET, fluorescence polarization), luminescence, and absorbance readouts. mdpi.com In the context of this compound research, an HTS campaign could be designed to screen analogues for inhibitory activity against a specific enzyme or receptor. The goal is to distinguish biologically active compounds from the inherent variability in the screening data, leading to the identification of promising new lead compounds for further development. nih.gov

Metabolomics Approaches in this compound Biological Studies

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov It provides a functional readout of the cellular state, offering a comprehensive snapshot of the physiological or pathological changes induced by a substance. nih.govmdpi.com Applying metabolomics to the study of this compound can reveal the biochemical pathways it perturbs, providing critical insights into its mechanism of action. This approach involves the profiling and comparison of metabolite levels in biological samples (e.g., plasma, urine, cell extracts) before and after exposure to the compound. mdpi.com

The primary analytical techniques used in metabolomics are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). mdpi.com LC-MS is particularly favored for its high throughput, sensitivity, and selectivity, allowing for the detection of a comprehensive range of metabolites. mdpi.com By analyzing the metabolic fingerprints, researchers can identify specific biomarkers or pathways affected by this compound, helping to understand its biological impact system-wide. univie.ac.at

Computational Chemistry Applications in this compound Research

Computational chemistry has become an indispensable tool in drug discovery, offering methods to predict and analyze the behavior of molecules at an atomic level. mdpi.comcellmolbiol.org These techniques accelerate research by enabling virtual screening, predicting molecular properties, and elucidating complex interactions between a ligand like this compound and its biological targets. mdpi.com Applications range from predicting binding affinity through molecular docking to understanding the dynamic stability of a protein-ligand complex via molecular dynamics simulations. mdpi.commdpi.com

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a target protein. fedlab.ruresearchgate.net This technique is crucial for understanding the structural basis of a compound's activity and for virtual screening of potential drug candidates. researchgate.net

In a study investigating the potential of this compound as an antidiabetic agent, molecular docking was used to analyze its interaction with the enzyme glucokinase. ulm.ac.id The results indicated a strong binding affinity, suggesting that this compound has the potential to act as a glucokinase inhibitor. ulm.ac.id The study identified the specific amino acid residues within the enzyme's active site that interact with the compound. ulm.ac.id

| Parameter | Value/Description |

|---|---|

| Target Protein | Glucokinase |

| Binding Affinity (ΔG) | -8.39 kcal/mol |

| Interacting Amino Acid Residues | VAL62, ARG63, SER64, THR65, PRO66, GLU67, GLY68, SER69, GLN98, MET210, ILE211, TYR214, TYR215, CYS220, GLU221, MET235, CYS252, LEU451, VAL452, VAL455 |

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It provides valuable insights into a compound's reactivity and properties by calculating descriptors such as molecular orbital energies (e.g., HOMO and LUMO), atomic charge distributions, and local electron densities. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov

While specific DFT studies on this compound are not extensively documented, this methodology is widely applied to similar natural products like flavonoids. youtube.com Such calculations for this compound would allow researchers to reconstruct its electronic structure, predict reactive sites, and understand the electronic forces governing its interactions with biological targets, thereby providing a theoretical foundation for its observed activities. nih.gov

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. chemmethod.comnih.gov In drug discovery, MD simulations are essential for evaluating the stability of a protein-ligand complex predicted by molecular docking. mdpi.comnih.gov By simulating the complex in a physiological environment, researchers can observe conformational changes and assess the durability of key interactions. chemmethod.commdpi.com

An MD simulation of the this compound-glucokinase complex would be a logical follow-up to the initial docking study. ulm.ac.id The simulation would track parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) would provide strong evidence that this compound forms a stable and lasting complex with its target. chemmethod.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the differences in their biological activities. mdpi.com By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent analogues. mdpi.com

The development of a QSAR model for this compound and its derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors, which quantify various aspects of molecular structure (e.g., electronic, steric, and hydrophobic properties), are then used to build a statistical model that links them to the observed biological activity. For instance, research on other naphthol derivatives has successfully used 3D-QSAR models to understand the structural requirements for inhibiting specific protein kinases. A similar approach for this compound could significantly accelerate the discovery of derivatives with improved therapeutic potential.

Advanced Imaging Techniques for this compound Cellular Localization and Dynamics

The intricate intracellular journey of a bioactive compound like this compound, from cellular entry to its sites of action, necessitates sophisticated imaging methodologies that can overcome the limitations of conventional light microscopy. Understanding the precise subcellular localization and dynamic behavior of this compound is paramount to elucidating its mechanism of action. Advanced fluorescence microscopy techniques, including super-resolution microscopy, Fluorescence Correlation Spectroscopy (FCS), and Förster Resonance Energy Transfer (FRET) microscopy, offer unprecedented opportunities to visualize and quantify these processes at the nanoscale in living cells.

Given that many naphthylisoquinoline alkaloids exhibit intrinsic fluorescence, these techniques are particularly well-suited for studying their cellular behavior without the need for potentially disruptive fluorescent labeling. While direct experimental application of these advanced imaging techniques to this compound has not been extensively reported in the literature, their successful implementation in studying other complex natural products and cellular processes provides a strong foundation for their potential application in this compound research.

Super-Resolution Microscopy for Nanoscale Localization

Conventional fluorescence microscopy is constrained by the diffraction limit of light, which restricts the achievable resolution to approximately 200-250 nanometers. This limitation often obscures the fine details of subcellular structures and the precise localization of molecules within them. Super-resolution microscopy encompasses a suite of techniques that bypass this diffraction barrier, enabling cellular imaging with significantly enhanced spatial resolution. youtube.com

One of the most prominent super-resolution techniques is Stimulated Emission Depletion (STED) microscopy . STED microscopy achieves sub-diffraction resolution by selectively deactivating fluorophores in the outer region of the excitation laser spot. svi.nlfrontiersin.org This is accomplished by co-aligning a donut-shaped "depletion" laser beam with the excitation beam. The depletion laser forces excited fluorophores back to their ground state through stimulated emission, effectively narrowing the area from which fluorescence is detected. frontiersin.orgelsevierpure.com This allows for the visualization of cellular structures with a resolution down to tens of nanometers. frontiersin.org

Application to this compound Research:

Leveraging the intrinsic fluorescence of this compound, STED microscopy could provide high-resolution maps of its subcellular distribution. This would enable researchers to move beyond simple co-localization with major organelles and visualize its accumulation in specific sub-organellar compartments, such as the mitochondrial cristae, the endoplasmic reticulum lumen, or distinct domains within the plasma membrane. Such detailed localization information could offer critical clues about its molecular targets and mechanisms of action.

Table 8.4.1: Hypothetical STED Microscopy Data for this compound Localization

| Subcellular Compartment | Conventional Confocal Resolution (nm) | Potential STED Resolution (nm) | Hypothetical Finding for this compound |

| Mitochondria | ~250 | ~50 | Accumulation within the inner mitochondrial membrane, near ATP synthase complexes. |

| Endoplasmic Reticulum | ~250 | ~60 | Association with specific ER-resident enzymes or protein-folding chaperones. |

| Nucleus | ~250 | ~70 | Localization to euchromatin regions, suggesting potential interaction with DNA or associated proteins. |

| Plasma Membrane | ~250 | ~40 | Clustering in lipid raft domains, indicating a role in modulating membrane-associated signaling pathways. |

Fluorescence Correlation Spectroscopy (FCS) for Probing Molecular Dynamics

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique for studying the dynamics of fluorescent molecules in living cells at the single-molecule level. shef.ac.uknih.govnih.gov FCS measures the fluctuations in fluorescence intensity as molecules diffuse through a tiny, fixed observation volume (typically on the order of a femtoliter). elsevierpure.comnih.gov By analyzing the temporal autocorrelation of these fluctuations, FCS can provide quantitative information about:

Concentration: The number of fluorescent molecules in the observation volume. nih.gov

Diffusion Coefficient: The rate at which molecules move through the observation volume, which can provide insights into their size, shape, and interactions with the surrounding environment. nih.govnih.gov

Molecular Interactions: Changes in the diffusion coefficient can indicate the binding of the fluorescent molecule to larger, slower-moving cellular components. nih.gov

Application to this compound Research:

FCS could be employed to study the dynamic behavior of this compound within different cellular compartments. By measuring its diffusion coefficient in the cytoplasm, nucleus, and within cellular membranes, researchers could gain insights into its mobility and potential binding interactions. For instance, a significant decrease in the diffusion coefficient of this compound within a specific organelle would suggest that it is binding to a target molecule in that location.

Table 8.4.2: Potential FCS-Derived Parameters for this compound in a Hypothetical Cellular Environment

| Cellular Compartment | Hypothetical Diffusion Coefficient (D) of Free this compound (µm²/s) | Hypothetical Diffusion Coefficient (D) of Bound this compound (µm²/s) | Interpretation |

| Cytoplasm | 50 | 5 | Binding to a large cytosolic protein complex. |

| Nucleus | 40 | 2 | Interaction with chromatin or nuclear proteins. |

| Plasma Membrane | 10 | 0.5 | Association with membrane-embedded proteins or lipid microdomains. |

| Mitochondria | 30 | 1 | Binding to components of the electron transport chain. |

Förster Resonance Energy Transfer (FRET) Microscopy for Detecting Molecular Interactions

Förster Resonance Energy Transfer (FRET) is a photophysical phenomenon that can be used to measure the proximity between two fluorescent molecules with angstrom-level precision. nih.govyoutube.com FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. youtube.com This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. The efficiency of FRET can be measured by monitoring changes in the fluorescence intensity or lifetime of the donor and acceptor molecules. nih.gov

Application to this compound Research:

FRET microscopy is a powerful tool for directly visualizing and quantifying the interaction of this compound with its potential cellular targets in living cells. youtube.com In this application, this compound, with its intrinsic fluorescence, could serve as either the donor or the acceptor fluorophore. The putative target protein would be genetically tagged with a complementary fluorescent protein (e.g., Green Fluorescent Protein or one of its variants). If this compound binds to the target protein, bringing the two fluorophores into close proximity, a FRET signal would be generated. This would provide direct evidence of a molecular interaction in a specific subcellular location.

Table 8.4.3: Hypothetical FRET Study Design for this compound Interaction with a Target Protein

| Component | Fluorophore | Role | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| This compound | Intrinsic Fluorescence | Donor | ~350 | ~450 |

| Target Protein X | Green Fluorescent Protein (GFP) | Acceptor | ~488 | ~509 |

| Experimental Condition | Expected FRET Efficiency | Interpretation | ||

| This compound + Cells expressing Target Protein X-GFP | High | Direct interaction between this compound and Target Protein X. | ||

| This compound + Cells expressing untagged Target Protein X | Low/None | No FRET signal in the absence of the acceptor fluorophore. | ||

| This compound analogue (non-binding) + Cells expressing Target Protein X-GFP | Low/None | Demonstrates the specificity of the interaction. |

Broader Theoretical and Methodological Contributions from Karwinaphthol B Research

Contributions to Natural Product Drug Discovery Methodologies

Research into Karwinaphthol B has significantly contributed to the methodologies employed in natural product drug discovery, particularly through its evaluation as a potential therapeutic agent. Studies have focused on its antidiabetic potential, leveraging in silico approaches to identify and characterize its biological activity murdoch.edu.aunih.govulm.ac.idresearchgate.netulm.ac.id. Molecular docking simulations against the glucokinase enzyme, a critical regulator of glucose homeostasis, have been instrumental in this regard murdoch.edu.aunih.govulm.ac.idresearchgate.netulm.ac.idresearchgate.net. These computational studies provide a framework for assessing binding affinity (e.g., ΔG values) and understanding the specific interactions between this compound and its target enzyme at the amino acid residue level murdoch.edu.auulm.ac.idresearchgate.netulm.ac.idresearchgate.net. This approach not only highlights this compound as a promising lead compound but also refines the in silico screening and validation processes used in modern drug discovery pipelines for natural products nih.gov. Furthermore, this compound and related compounds have shown preliminary antimicrobial activity and protective effects against high glucose-induced cellular damage, suggesting broader potential in infectious disease and metabolic disorder research ulm.ac.idcapes.gov.br.

Advancements in Organic Synthesis Inspired by this compound

The intricate structure of this compound has presented a compelling challenge and inspiration for synthetic organic chemists, leading to the development and refinement of synthetic strategies for complex naphthopyran systems. Pioneering work by Cameron and colleagues has detailed synthetic routes to this compound, employing methodologies such as acylation and Michael addition reactions, often utilizing aryl nitromethanes as key precursors murdoch.edu.auresearchgate.netarkat-usa.org. These synthetic endeavors have not only provided access to this compound itself but have also contributed to the broader synthetic toolkit for constructing related natural products, including 7-methoxyeleutherin and ventiloquinone E murdoch.edu.auresearchgate.netarkat-usa.org. The successful synthesis of such complex molecules advances the field by demonstrating efficient methods for forming fused ring systems and stereochemically defined centers, thereby pushing the boundaries of synthetic organic chemistry murdoch.edu.auarkat-usa.org.

Insights into Biosynthetic Logic Derived from this compound Studies

While direct elucidation of this compound's specific biosynthetic pathway is not extensively detailed in the readily available literature, its isolation from diverse plant sources like Karwinskia humboldtiana and Eleutherine palmifolia inherently points to complex natural metabolic processes Current time information in Bangalore, IN.murdoch.edu.auresearchgate.netnih.gov. The study of its natural occurrence provides a basis for future investigations into the enzymatic machinery and gene clusters responsible for its biosynthesis. Understanding these pathways could offer insights into the logic of polyketide or isoprenoid metabolism in plants and potentially microorganisms, contributing to the broader field of natural product biosynthesis and metabolic engineering.

Development of Novel Chemical Biology Tools from this compound Scaffolds

The research into this compound's biological activity, particularly its potential as a glucokinase inhibitor, positions its scaffold as a valuable starting point for developing novel chemical biology tools. The in silico studies that identify specific molecular interactions with glucokinase provide a rational basis for designing derivatives with enhanced potency, selectivity, or altered pharmacokinetic properties murdoch.edu.auulm.ac.idresearchgate.netulm.ac.idresearchgate.net. Such derivatives could serve as molecular probes to investigate glucose metabolism pathways or as inhibitors to validate glucokinase as a therapeutic target in diabetes research. The this compound scaffold, therefore, represents a promising platform for creating specialized chemical tools that aid in understanding cellular mechanisms and advancing therapeutic strategies for metabolic diseases.

Future Directions and Emerging Research Avenues for Karwinaphthol B

Exploration of Undiscovered Karwinaphthol B Biosynthetic Pathways

The precise biosynthetic pathway of this compound within its natural sources, such as Eleutherine palmifolia, remains largely uncharacterized. Future research endeavors should focus on elucidating the complete enzymatic machinery and genetic basis responsible for its production. This will likely involve the application of advanced omics technologies, including genomics, transcriptomics, and metabolomics, to identify candidate genes and enzymes involved in its formation frontiersin.orgosti.gov. By analyzing gene expression profiles in different plant tissues or under specific environmental conditions, researchers can pinpoint genes upregulated during this compound synthesis. Furthermore, techniques such as heterologous expression of putative biosynthetic gene clusters in microbial or plant systems nih.gov will be crucial for validating gene functions and reconstituting the pathway in vitro or in vivo. Such studies are essential for understanding natural product biosynthesis and for potential bioengineering efforts.

Table 1: Omics Technologies for this compound Biosynthetic Pathway Elucidation

| Omics Type | Role in Pathway Discovery | Example Application |

| Genomics | Identifying genes encoding biosynthetic enzymes | Genome sequencing to identify gene clusters potentially responsible for naphthoquinone synthesis. |

| Transcriptomics | Quantifying gene expression levels | RNA sequencing to detect genes highly expressed in this compound-producing tissues or under specific stimuli. |

| Metabolomics | Identifying precursor and product molecules | LC-MS/MS analysis to profile metabolites and correlate their accumulation with gene expression patterns. |

| Proteomics | Identifying enzyme proteins involved in metabolic steps | Mass spectrometry to pinpoint proteins catalyzing specific transformations in the proposed pathway. |

| Systems Biology | Integrating multi-omics data for pathway reconstruction | Building comprehensive models of metabolic flux and regulatory networks. |

Novel Synthetic Methodologies for Accessing this compound and Complex Analogues

Table 2: Strategies for this compound Synthesis and Analogue Development

| Synthetic Approach | Objective | Potential Outcome |

| Route Optimization | Enhance efficiency, yield, and scalability | Facilitate larger-scale production for extensive research and potential development. |

| Analogue Synthesis | Explore Structure-Activity Relationships (SAR) | Identify derivatives with improved biological activity, selectivity, or ADME profile. |

| Green Chemistry Principles | Reduce environmental impact, use sustainable reagents | Develop eco-friendly and cost-effective manufacturing processes. |

| Chemoenzymatic Synthesis | Leverage enzymatic specificity for complex transformations | Access chiral intermediates or perform selective modifications. |

| AI-Assisted Route Design | Accelerate discovery of novel synthetic pathways | Identify efficient and potentially unconventional routes for this compound and analogues. |

Unraveling Cryptic Biological Activities of this compound

This compound has demonstrated preliminary biological activities, including antimicrobial effects mdpi.comresearchgate.net and potential antidiabetic properties through glucokinase inhibition researchgate.netulm.ac.id. However, it is likely that this compound possesses a broader spectrum of biological activities that remain undiscovered or underexplored. Future research should involve comprehensive high-throughput screening of this compound against a wide range of biological targets and disease models. This includes investigating its potential anticancer, anti-inflammatory, antiviral, neuroprotective, or immunomodulatory activities. Beyond activity screening, detailed mechanistic studies are paramount to understanding how this compound exerts its effects at the molecular and cellular level. This involves identifying its specific molecular targets, elucidating downstream signaling pathways, and characterizing its mechanism of action, moving from correlative observations to causal explanations.

Table 3: Biological Activity Exploration for this compound

| Known Activity | Potential Future Exploration Areas | Rationale/Methodology |

| Antimicrobial | Anticancer activity | Natural products often exhibit cytotoxic effects against various cancer cell lines; screening required. |

| Antidiabetic (Glucokinase Inhibition) | Anti-inflammatory activity | Many compounds affecting metabolic pathways also modulate inflammatory responses; investigate through relevant assays. |

| Protective effects on HUVECs mdpi.com | Antiviral activity | Broad-spectrum screening against viral targets to identify novel applications. |

| (Hypothesized) Neuroprotective | Neuroprotection, neurodegenerative disease models | Explore potential benefits in neurological disorders based on structural similarities to other neuroactive compounds. |

| General screening against diverse targets | Elucidation of specific molecular targets and pathways | Employ biochemical assays, cellular assays, and target-based screening to identify mechanisms of action. |

Integration of Omics Data for Systems-Level Understanding of this compound Action

To achieve a comprehensive, systems-level understanding of this compound's biological impact, the integration of data from multiple omics levels is essential metwarebio.comencyclopedia.pubmdpi.compremierscience.comnih.gov. Future research should focus on combining genomics (e.g., identifying genes involved in its metabolism or response), transcriptomics (e.g., analyzing gene expression changes induced by this compound), proteomics (e.g., identifying protein targets and downstream signaling molecules), and metabolomics (e.g., assessing changes in cellular metabolite profiles). By integrating these datasets, researchers can construct detailed molecular interaction networks, map affected signaling pathways, identify key regulatory nodes, and gain deeper insights into the compound's mechanism of action. This holistic approach is critical for uncovering complex biological responses and identifying novel therapeutic targets or biomarkers associated with this compound's activity.

Table 4: Integrating Omics Data for this compound Systems Biology

| Omics Data Type | Information Provided | Contribution to Systems-Level Understanding |

| Genomics | Genetic blueprint, potential biosynthetic/target genes | Foundation for understanding metabolic potential and identifying genetic predispositions to response. |

| Transcriptomics | Gene expression patterns, mRNA levels | Reveals active cellular pathways and regulatory responses to this compound exposure. |

| Proteomics | Protein abundance, post-translational modifications | Identifies functional molecular machinery, enzyme activity, and protein-protein interactions. |

| Metabolomics | Cellular metabolite profiles, metabolic flux | Provides insight into the biochemical state and metabolic consequences of this compound treatment. |

| Data Integration | Network analysis, pathway mapping, correlation analysis | Creates a holistic view of molecular interactions, revealing complex biological mechanisms and outcomes. |

Potential for this compound as a Lead Compound for Chemical Biology Probes

This compound's inherent biological activity and unique chemical structure suggest its potential utility as a lead compound for the development of chemical biology probes scilifelab.seeubopen.orgeddc.sgresearchgate.netnih.gov. Chemical probes are invaluable tools for dissecting biological pathways, validating drug targets, and understanding cellular mechanisms. Future research should focus on synthesizing this compound analogues with modifications designed to enhance specificity, potency, and suitability as probes. This could involve incorporating reporter tags (e.g., fluorescent dyes, biotin) or clickable functional groups (e.g., alkynes, azides) to facilitate target identification through techniques like affinity pull-downs or click chemistry. Developing this compound-based probes would enable researchers to precisely investigate its biological targets and mechanisms of action, thereby advancing its utility in chemical biology and drug discovery.

Table 5: this compound as a Lead for Chemical Probes

| Chemical Probe Requirement | This compound's Potential / Modification Needs | Rationale |

| Potency and Selectivity | May require optimization through analogue synthesis and SAR studies | To ensure specific interaction with target biomolecules, minimizing off-target effects. |

| Target Identification Capabilities | Can be modified with affinity tags or clickable groups | Enables visualization, isolation, and identification of the specific proteins or pathways this compound interacts with. |

| Mechanism of Action Elucidation | Requires detailed studies of binding kinetics and downstream effects | To understand precisely how this compound modulates biological processes at the molecular level. |

| Physicochemical Properties | May need modification for optimal cellular permeability, stability, and solubility | To ensure reliable performance in cellular and in vivo assays, facilitating accurate biological interpretation. |

| Structure-Activity Relationship | Systematic synthesis of analogues is key | To understand which structural features are critical for activity and to guide the design of more effective and selective chemical tools. |

List of Compounds Mentioned:

this compound

Karwinaphthol A

7-Methoxyeleutherin

Ventiloquinone E

T510

T514

T544

T496

T516

Tullidinol

Tullidinol B1

Tullidinol B2

Peroxisomicine A1 (PA1)

Peroxisomicine A2 (PA2)

Eleutherol A

Eleutherol B

Eleutherol C

Eleuthinone B

Eleuthinone C

Isoeleutheroside C

Quinic acid

Chlorogenic acid

Isoeleutherin

Cyanidin-3-o-β-glucopyranoside

Kadsuric acid

Hongconin

Dihydroisoeleutherin

Eleubosa A

Eleubosa B

Benzisochromans

Lignan

Narirutin

Pelargonidin 3-O-rutinoside

Sophora isoflavanone (B1217009) A

Dracorubin

Eburnamonine

Isochondrodendrine

Nitazoxanide

Arbidol

Catechin

Glibenclamid

Diclofenac

Aminoethyl chitosan

Carboxymethyl chitosan

N-succinyl chitosan

Ventilanone A

Ventilanone B

Bostrycoidin

9-O-methylbostrycoidin

Toly pocladin

Benz[g]isoquinoline-5,10-dione

Deoxyquinone A

Glucoside B

LP99

Tryptophan

Q & A

Basic Research Question: What experimental methodologies are recommended for validating the molecular docking results of Karwinaphthol B with target proteins like IGFBP1?

Answer:

To validate molecular docking results, researchers should:

- Perform redocking validation by comparing the root-mean-square deviation (RMSD) of the ligand’s docked pose against its crystallographic position. An RMSD <2 Å indicates reliable reproducibility .

- Use grid box parameters (e.g., 40x40x40 Å) to ensure comprehensive coverage of the binding site .

- Validate computational outcomes with binding affinity metrics such as Gibbs free energy (ΔG) and inhibition constants (Ki), comparing results against known ligands (e.g., glibenclamide) .

Advanced Research Question: How can researchers optimize docking parameters to resolve discrepancies in this compound’s binding affinity across different computational models?

Answer:

Advanced optimization strategies include:

- Adjusting grid box size and position to account for protein flexibility or alternative binding pockets.

- Incorporating solvent effects and protonation states in molecular dynamics simulations to refine docking scores.

- Applying ensemble docking to multiple protein conformations, reducing bias from static structures .

- Cross-validating results with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic Research Question: What analytical techniques are suitable for determining the exact mass and structural characterization of this compound?

Answer:

Key techniques involve:

- High-Resolution Mass Spectrometry (HRMS) for exact mass determination (e.g., 258.1106 Da with ±0.05 Da tolerance) .

- Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating substituent positions and stereochemistry.

- Fragmentation pattern analysis via tandem MS to distinguish this compound from structurally similar metabolites (e.g., Karwinaphthol A) .

Advanced Research Question: How can researchers resolve contradictions in reported bioactivity data for this compound across pharmacological studies?

Answer:

Advanced approaches to address data discrepancies:

- Conduct meta-analyses to identify methodological variability (e.g., assay conditions, cell lines).

- Perform sensitivity analyses to isolate confounding factors (e.g., solvent choice, purity thresholds >95%).

- Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) .

- Replicate studies in independent labs with standardized protocols .

Basic Research Question: What ethical considerations are critical when designing in vitro studies involving this compound?